(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
Description
(3Z)-3-Benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a synthetic small molecule featuring a cyclopenta[b]quinoline core substituted with a benzylidene group at position 3 (Z-configuration) and a cyanomethyl carboxamide at position 7.
Properties
IUPAC Name |
(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-12-13-24-22(26)20-17-8-4-5-9-19(17)25-21-16(10-11-18(20)21)14-15-6-2-1-3-7-15/h1-9,14H,10-11,13H2,(H,24,26)/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJZONFZWUFMJE-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=CC=C4)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
The compound's structure can be broken down as follows:
- Core Structure : Cyclopenta[b]quinoline
- Functional Groups : Benzylidene and cyanomethyl substituents
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, analogs of benzylidene derivatives have shown strong radical scavenging abilities in various assays, suggesting that this compound may possess similar capabilities.
Table 1: Antioxidant Activity Comparison
Enzyme Inhibition
The compound's potential as a tyrosinase inhibitor has been explored in several studies. Tyrosinase is crucial in melanin synthesis and is a target for treating hyperpigmentation disorders.
Table 2: Tyrosinase Inhibition Data
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 24.09 | Competitive Inhibition |
| Analog 1 | 17.62 | Competitive Inhibition |
| Analog 3 | 0.08 | Stronger Binding Affinity |
Study on Melanin Production
In a study involving B16F10 melanoma cells, the compound was tested for its effects on melanin production. The results indicated that this compound significantly inhibited melanin synthesis by reducing tyrosinase activity.
- Experimental Setup : Cells were treated with various concentrations of the compound.
- Results : A notable decrease in melanin levels was observed compared to control groups treated with kojic acid.
Kinetic Studies
Kinetic studies using Lineweaver-Burk plots demonstrated that the compound binds to tyrosinase at the active site, indicating a competitive inhibition mechanism. This suggests that the compound could effectively regulate melanin production in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Table 1: Key Structural Features of Compared Compounds
Key Observations:
- Core Structure: The target compound’s cyclopenta[b]quinoline core (shared with the 3E-fluorinated derivative ) offers greater aromaticity and planarity compared to thiazolo-pyrimidine (11b) or pyrimido-quinazoline (12) systems, which may influence binding to hydrophobic pockets in biological targets.
- The cyanomethyl carboxamide provides dual hydrogen-bonding capacity (amide NH and nitrile), unlike the carboxylic acid in or the single nitrile in 11b and 12 .
Physicochemical Properties
Table 3: Comparative Physical Data
- Melting Points : Higher melting points in pyrimido-quinazoline (12) and thiazolo-pyrimidine (11b) suggest stronger crystalline packing due to planar cores and hydrogen-bonding nitriles. The target compound’s melting point is unreported but may be influenced by its carboxamide’s polarity.
- IR/NMR : The target’s nitrile (CN) and amide (NH) stretches align with 11b and 12 , while the absence of carboxylic acid (as in ) avoids strong O–H stretches (~2,500–3,000 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
